molecular formula C₂₈H₃₇FN₂O₆S B1140539 Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate CAS No. 849470-63-9

Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate

Cat. No.: B1140539
CAS No.: 849470-63-9
M. Wt: 548.67
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₃₇FN₂O₆S and its molecular weight is 548.67. The purity is usually 95%.
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Biological Activity

Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate, also known by its CAS number 355806-00-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H36FN3O6SC_{26}H_{36}FN_{3}O_{6}S, with a molecular weight of approximately 523.62 g/mol. The structure features a tert-butyl group, a fluorophenyl moiety, and a pyrimidine ring with a sulfonamide substituent, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its potential as an anti-inflammatory and anti-cancer agent. The following sections detail specific findings from various studies.

Anti-inflammatory Activity

  • Mechanism of Action : The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, such as COX-2 and TNF-alpha. This inhibition can lead to reduced inflammation in various models.
  • Case Studies : In vitro studies have demonstrated that the compound reduces the expression of inflammatory markers in macrophage cell lines exposed to lipopolysaccharides (LPS) .

Anticancer Properties

  • Cell Line Studies : The compound has shown efficacy against several cancer cell lines, including breast and colon cancer cells. It induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
  • In Vivo Studies : Animal models treated with this compound exhibited significant tumor reduction compared to control groups. The mechanism involves cell cycle arrest at the G1 phase and inhibition of angiogenesis .

Data Tables

Biological ActivityMechanismReference
Anti-inflammatoryInhibits COX-2 and TNF-alpha
Anticancer (Breast)Induces apoptosis via caspases
Anticancer (Colon)G1 phase arrest; inhibits angiogenesis

Research Findings

  • Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a suitable candidate for further development .
  • Safety Profile : Preliminary toxicity assessments suggest a relatively low toxicity profile at therapeutic doses, although further studies are needed to fully understand its safety in long-term use .

Properties

IUPAC Name

tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FN2O6S/c1-17(2)24-22(25(18-9-11-19(29)12-10-18)31-26(30-24)38(8,33)34)14-13-20-15-21(36-28(6,7)35-20)16-23(32)37-27(3,4)5/h9-14,17,20-21H,15-16H2,1-8H3/b14-13+/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJKDFDFKYYUGL-SVKRATOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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